7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-2-(nitromethylene)-1H-1,4-benzodiazepi-ne
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Overview
Description
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine classIt is a synthetic precursor of Midazolam, an anesthetic, anticonvulsant, sedative, and hypnotic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine involves several steps. One common method includes the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitromethylene group.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include various benzodiazepine derivatives, which can have different pharmacological properties .
Scientific Research Applications
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological systems, particularly its binding to GABA receptors.
Medicine: Investigated for its potential as an anesthetic, anticonvulsant, sedative, and hypnotic agent.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction is crucial for its use as an anesthetic and anticonvulsant .
Comparison with Similar Compounds
Similar Compounds
Midazolam: An anesthetic, anticonvulsant, sedative, and hypnotic agent.
Lorazepam: Used for its anxiolytic, sedative, and anticonvulsant effects.
Uniqueness
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine is unique due to its specific chemical structure, which allows for selective binding to GABA receptors. This selectivity contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C16H11ClFN3O2 |
---|---|
Molecular Weight |
331.73 g/mol |
IUPAC Name |
(2E)-6-chloro-5-(2-fluorophenyl)-2-(nitromethylidene)-1,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-5-3-7-14-15(12)16(11-4-1-2-6-13(11)18)19-8-10(20-14)9-21(22)23/h1-7,9,20H,8H2/b10-9+ |
InChI Key |
LNBSUDABAFLTFV-MDZDMXLPSA-N |
Isomeric SMILES |
C1/C(=C\[N+](=O)[O-])/NC2=C(C(=CC=C2)Cl)C(=N1)C3=CC=CC=C3F |
Canonical SMILES |
C1C(=C[N+](=O)[O-])NC2=C(C(=CC=C2)Cl)C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
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